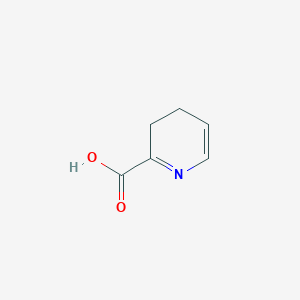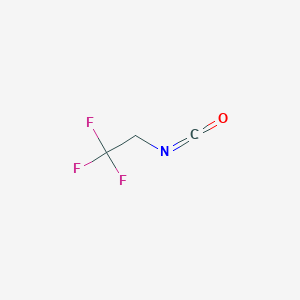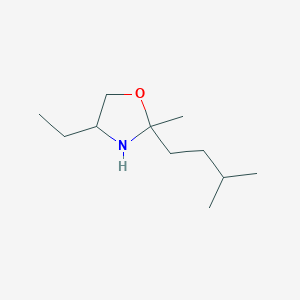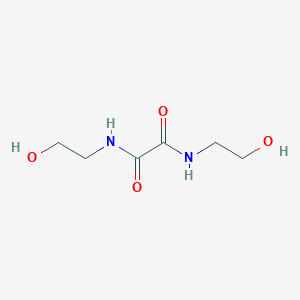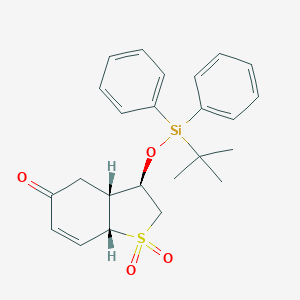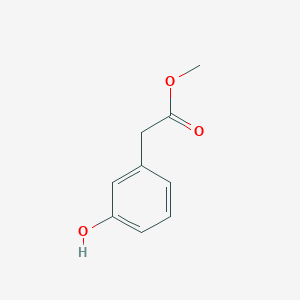
2-(3-羟基苯基)乙酸甲酯
概述
描述
Methyl 2-(3-hydroxyphenyl)acetate is a chemical compound that is related to various synthesized esters and derivatives of hydroxyphenyl compounds. These compounds are often synthesized for their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with hydroxytyrosol or similar phenolic compounds. For instance, a methyl orthoformate-protected hydroxytyrosol was synthesized through a two-step high yielding procedure, which was then used to prepare hydroxytyrosyl acetate . Other related compounds, such as methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate, were synthesized and characterized using various techniques, including XRD and NMR . These methods are indicative of the complex procedures often required to synthesize and analyze esters of hydroxyphenyl compounds.
Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and other spectroscopic methods. For example, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was determined and found to be stabilized by hydrogen bonding and C-H…π interactions . Similarly, the structure of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate was elucidated from single-crystal data, showing molecules linked by N—H…O hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is often explored through theoretical calculations, such as density functional theory (DFT), to understand their electrophilic and nucleophilic nature . These studies provide insights into the local and global chemical activities, which are crucial for predicting the behavior of these compounds in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-(3-hydroxyphenyl)acetate derivatives are diverse, depending on their molecular structure. For instance, the non-linear optical behaviors of certain compounds have been examined, revealing properties like dipole moment and polarizability . The crystal structures often exhibit weak intermolecular interactions, such as hydrogen bonds and C-H…π interactions, which can influence the compound's physical properties and reactivity .
科学研究应用
农药合成中的中间体
“2-(3-羟基苯基)乙酸甲酯”用作杀菌剂“嘧菌酯”合成的中间体 . 这种应用在农业领域至关重要,杀菌剂在作物保护中起着至关重要的作用。
蛋白质组学研究
该化合物用于蛋白质组学研究 . 蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。该领域对于理解许多生物过程至关重要。
具有特定功能特性的材料设计
“2-(3-羟基苯基)乙酸甲酯”已用于设计具有特定功能特性的材料 . 这些特性包括导电性、耐腐蚀性和生物活性。这使得它在电子、材料科学和生物技术等各个领域都具有价值。
分子模拟可视化
该化合物用于 Amber、GROMACS、Avogadro、Pymol、Chimera、Blender 和 VMD 等程序来生成令人印象深刻的模拟可视化 . 这些可视化对于理解分子在不同环境中的行为至关重要。
安全和危害
“Methyl 2-(3-hydroxyphenyl)acetate” is associated with some safety hazards. It has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
methyl 2-(3-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDDOQIUPAINLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194899 | |
| Record name | Methyl 3-hydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42058-59-3 | |
| Record name | Methyl 3-hydroxyphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042058593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-hydroxyphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




